Cas no 22934-99-2 (4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-)

4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy- structure
22934-99-2 structure
Nome del prodotto:4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Numero CAS:22934-99-2
MF:C17H14O7
MW:330.288865566254
CID:239008
PubChem ID:5469524

4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
    • Desmethoxycentaureidin
    • 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-chromen- 4-one
    • 3',5,7-trihydroxy-4',6-dimethoxy flavone
    • 5,7,3'-trihydroxy-6,4'-dimethoxyflavone
    • 6-Hydroxy-lin.-trans-chinacridon
    • 6-hydroxyluteolin-6,4'-dimethyl ether
    • Demethoxycentaureidin
    • [ "Demethoxycentaureidin" ]
    • NCI60_032209
    • 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-chromen-4-one
    • 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
    • SCHEMBL8069022
    • LMPK12111236
    • 4H-1-Benzopyran-4-one,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
    • CHEMBL74838
    • 22934-99-2
    • 3',5,7-Trihydroxy-4',6-dimethoxyflavone; 6-Methoxyluteolin 4'-methyl ether; Demethoxycentaureidin; NSC 689466
    • HY-N3738
    • NSC689466
    • CS-0024132
    • Flavone, 3',5,7-trihydroxy-4',6-dimethoxy-
    • AKOS032962214
    • FS-9627
    • NSC-689466
    • DA-72684
    • Inchi: InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3
    • Chiave InChI: VCWFILUULGOFCD-UHFFFAOYSA-N
    • Sorrisi: COC1=CC=C(C2=CC(=O)C3=C(C(=C(C=C3O2)O)OC)O)C=C1O

Proprietà calcolate

  • Massa esatta: 330.07400
  • Massa monoisotopica: 330.07395278g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 505
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 105Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • Colore/forma: Yeollow powder
  • Densità: 1.483
  • Punto di ebollizione: 621.2°C at 760 mmHg
  • Punto di infiammabilità: 232.8°C
  • Indice di rifrazione: 1.67
  • PSA: 109.36000
  • LogP: 2.59400

4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3837-5mg
Desmethoxycentaureidin
22934-99-2
5mg
¥ 3230 2024-07-20
A2B Chem LLC
AF65840-5mg
Desmethoxycentaureidin
22934-99-2
5mg
$577.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3837-1 mg
Desmethoxycentaureidin
22934-99-2
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN3837-5 mg
Desmethoxycentaureidin
22934-99-2 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN3837-1 mL * 10 mM (in DMSO)
Desmethoxycentaureidin
22934-99-2 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
A2B Chem LLC
AF65840-20mg
Desmethoxycentaureidin
22934-99-2 ≥90%
20mg
$777.00 2024-04-20
TargetMol Chemicals
TN3837-1 ml * 10 mm
Desmethoxycentaureidin
22934-99-2
1 ml * 10 mm
¥ 3330 2024-07-20

4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy- Metodo di produzione

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:22934-99-2)Desmethoxycentaureidin
TB00746
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta